molecular formula C16H11NO4 B13146389 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- CAS No. 61415-76-7

9,10-Anthracenedione, 2,3-dimethyl-1-nitro-

Cat. No.: B13146389
CAS No.: 61415-76-7
M. Wt: 281.26 g/mol
InChI Key: BLFAJAWAAYGJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, a nitro group at the 1 position, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

Industrial production of anthracene derivatives, including 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE, often involves large-scale nitration processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a model compound in photophysical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and organic electronic materials

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

61415-76-7

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2,3-dimethyl-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3

InChI Key

BLFAJAWAAYGJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.